1-(2-Bromo-3,3,3-trifluoropropyl)piperidine
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Overview
Description
1-(2-Bromo-3,3,3-trifluoropropyl)piperidine: is a chemical compound with the molecular formula C8H13BrF3N and a molecular weight of 260.09 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2-bromo-3,3,3-trifluoropropyl group. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine typically begins with the reaction of piperidine with 2-bromo-3,3,3-trifluoropropene.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Catalysts and Reagents: Common reagents used in the synthesis include hydrogen bromide and trifluoropropene.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity.
Purification: The product is typically purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Addition Reactions: The compound can participate in addition reactions, particularly with nucleophiles.
Cycloaddition Reactions: It can also be involved in cycloaddition reactions to form various cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound.
Major Products:
Substituted Piperidines: Products of nucleophilic substitution reactions include various substituted piperidines.
Cyclic Compounds: Cycloaddition reactions yield a range of cyclic compounds.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine is used as a synthetic intermediate in the preparation of more complex fluorinated organic compounds.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals due to its unique chemical structure.
Industry:
Fluoropolymer Production: It is used as a monomer in the production of fluoropolymers, which have applications in various industries.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
2-Bromo-3,3,3-trifluoropropene: This compound is similar in structure and is used in similar applications, such as in the synthesis of fluorinated organic compounds.
3,3,3-Trifluoropropylamine: Another similar compound used in organic synthesis.
Uniqueness:
Properties
IUPAC Name |
1-(2-bromo-3,3,3-trifluoropropyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF3N/c9-7(8(10,11)12)6-13-4-2-1-3-5-13/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVNSMUEFJOGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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